molecular formula C6H2BrClFNO2 B13153174 1-Bromo-2-chloro-6-fluoro-3-nitrobenzene

1-Bromo-2-chloro-6-fluoro-3-nitrobenzene

Cat. No.: B13153174
M. Wt: 254.44 g/mol
InChI Key: HUXCSBSKSYIRDN-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-6-fluoro-3-nitrobenzene is a halogenated aromatic compound with the molecular formula C₆H₂BrClFNO₂. It features a benzene ring substituted with bromine (position 1), chlorine (position 2), fluorine (position 6), and a nitro group (position 3). This compound is primarily used in pharmaceutical and agrochemical synthesis due to its reactivity as a halogenated nitroaromatic intermediate.

Key safety precautions include avoiding heat sources (P210) and ensuring proper handling to prevent inhalation or skin contact, as indicated by hazard codes R36/37/38 (irritant) and S26 (eye washing) in related compounds .

Properties

Molecular Formula

C6H2BrClFNO2

Molecular Weight

254.44 g/mol

IUPAC Name

2-bromo-3-chloro-1-fluoro-4-nitrobenzene

InChI

InChI=1S/C6H2BrClFNO2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H

InChI Key

HUXCSBSKSYIRDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Br)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-2-chloro-6-fluoro-3-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. Common synthetic routes include:

    Electrophilic Aromatic Substitution:

    Industrial Production: Large-scale production may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Bromo-2-chloro-6-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-6-fluoro-3-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing groups on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Halogenated Benzenes

Table 1: Physical and Chemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents Safety Codes
1-Bromo-2-chloro-6-fluoro-3-nitrobenzene C₆H₂BrClFNO₂ ~254–260* N/A Br (1), Cl (2), F (6), NO₂ (3) P210, R36/37/38
1-Bromo-3-chloro-5-fluorobenzene C₆H₃BrClF 209.45 N/A Br (1), Cl (3), F (5) R36/37/38, S26
1-Bromo-2-nitrobenzene C₆H₄BrNO₂ 202.01 261 Br (1), NO₂ (2) N/A
1-Bromo-2-fluoro-3-nitrobenzene C₆H₃BrFNO₂ 220.0 (est.) N/A Br (1), F (2), NO₂ (3) N/A
1-Bromo-3-chloro-5-nitrobenzene C₆H₃BrClNO₂ 236.45 N/A Br (1), Cl (3), NO₂ (5) N/A

*Estimated based on substituent contributions.

Key Observations :

Effect of Nitro Group: The presence of the nitro group significantly increases molecular weight and boiling points compared to non-nitro analogs (e.g., 1-Bromo-3-chloro-5-fluorobenzene vs. 1-Bromo-2-nitrobenzene) .

Halogen Positioning : Chlorine and fluorine in ortho/para positions (e.g., this compound) may enhance electrophilic substitution reactivity compared to meta-substituted derivatives .

Safety Profile : Nitro-containing compounds generally exhibit higher toxicity and flammability risks, necessitating stringent handling protocols .

Biological Activity

1-Bromo-2-chloro-6-fluoro-3-nitrobenzene is a halogenated aromatic compound characterized by its complex substitution pattern, which significantly influences its chemical reactivity and biological activity. This compound has garnered attention due to its potential applications in pharmaceuticals, agrochemicals, and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mutagenicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₃BrClFNO₂, with a molecular weight of approximately 254.44 g/mol. The presence of halogens (bromine, chlorine, and fluorine) and a nitro group contributes to its unique chemical behavior.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activity. For instance, studies have shown that halogenated nitrobenzenes can effectively inhibit the growth of various bacterial strains and fungi. The specific interactions of this compound with microbial targets remain to be fully elucidated, but the presence of the nitro group suggests a mechanism involving the generation of reactive nitrogen species that can damage microbial DNA and proteins .

Case Studies

  • Antimicrobial Testing : A study investigating the antimicrobial efficacy of various nitro-substituted benzene derivatives found that compounds similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted that the introduction of halogens enhanced the antimicrobial activity compared to non-halogenated analogs.
  • Toxicological Assessment : In a toxicological evaluation involving several halogenated compounds, researchers noted that this compound exhibited cytotoxic effects in human cell lines, indicating potential risks associated with exposure. Further investigation into its metabolic pathways revealed that it could undergo reductive metabolism, leading to the formation of reactive intermediates .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameAntimicrobial ActivityMutagenicityNotes
This compoundModeratePotentialRequires further investigation
1-Bromo-4-chloro-5-fluoro-2-nitrobenzeneHighConfirmedExhibits strong antibacterial properties
5-Bromo-1-chloro-2-fluoro-3-nitrobenzeneLowUncertainLess studied; potential for lower activity
1-Chloro-2,4-difluoro-5-nitrobenzeneModerateConfirmedKnown mutagen; similar structure

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